

Introduction: The Significance of the Pyrrolidine Scaffold

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)pyrrolidine
hydrochloride

CAS No.: 1197231-15-4

Cat. No.: B1500112

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The five-membered nitrogen heterocycle, pyrrolidine, is one of the most prevalent structural motifs in FDA-approved pharmaceuticals.[1][2] Its significance stems from several key attributes that make it an invaluable scaffold for medicinal chemists:

- **Three-Dimensionality:** The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more sophisticated exploration of pharmacophore space compared to flat, aromatic systems. This "escape from flatland" is a recognized strategy for improving clinical success rates.[1]
- **Stereochemical Complexity:** The pyrrolidine ring can possess multiple stereocenters, contributing to the precise three-dimensional arrangement required for selective binding to biological targets like enzymes and receptors.[2]
- **Modulation of Physicochemical Properties:** The basic nitrogen atom influences key properties such as solubility and basicity, which can be fine-tuned through substitution.[2]

The subject of this guide, **2-(2-Chlorophenyl)pyrrolidine hydrochloride**, combines this privileged scaffold with a halogenated aromatic substituent. The inclusion of a chlorine atom is a common tactic in drug design to modulate metabolic stability, lipophilicity, and binding interactions.[3] This compound, therefore, represents a versatile and strategic starting material for synthesizing more complex molecules with potential therapeutic value.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in scientific research. **2-(2-Chlorophenyl)pyrrolidine hydrochloride** is uniquely identified by its Chemical Abstracts Service (CAS) number. It is important to distinguish it from its isomers, which may have different properties and CAS numbers.

CAS Number:1197231-15-4[4][5][6]

This CAS number specifically refers to the hydrochloride salt of the racemic mixture of 2-(2-Chlorophenyl)pyrrolidine. Other related compounds, such as specific enantiomers or positional isomers, will have different identifiers.

Core Compound Data

The fundamental properties of **2-(2-Chlorophenyl)pyrrolidine hydrochloride** are summarized below.

Property	Value	Source(s)
Chemical Name	2-(2-Chlorophenyl)pyrrolidine hydrochloride	[4][5]
CAS Number	1197231-15-4	[4][5][6]
Molecular Formula	C ₁₀ H ₁₃ Cl ₂ N	[4][5]
Molecular Weight	218.12 g/mol	[4][5]
Appearance	Typically a white to off-white solid	[7]
Purity	Often supplied at ≥95%	[6]
Storage	Inert atmosphere, room temperature	[4]

Chemical Structure

The molecular structure forms the basis of the compound's reactivity and its interaction with biological systems.

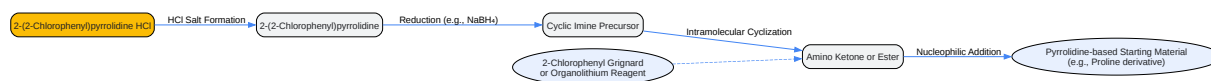
Caption: Structure of **2-(2-Chlorophenyl)pyrrolidine hydrochloride**.

Synthesis and Manufacturing Considerations

While specific, proprietary synthesis routes for CAS 1197231-15-4 are not detailed in publicly available literature, a plausible synthetic pathway can be constructed based on established organic chemistry principles for creating similar pyrrolidine derivatives. A common approach involves the derivatization of proline, a naturally occurring amino acid, or related precursors.

Proposed Retrosynthetic Pathway

A logical approach would involve the formation of the C-C bond between the pyrrolidine ring and the chlorophenyl group, followed by reduction and salt formation.



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Caption: Proposed retrosynthetic analysis workflow.

Exemplary Forward Synthesis Protocol

The following is a generalized, step-by-step methodology based on common laboratory practices for this class of compounds.

- **Step 1: Acylation/Activation of Proline Derivative.** A suitable N-protected proline derivative (e.g., N-Boc-proline) is activated, for instance, by conversion to an acid chloride or Weinreb amide. This step is crucial for controlling the subsequent addition of the organometallic reagent.
- **Step 2: Grignard Reaction.** The activated proline derivative is reacted with a 2-chlorophenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) at low temperatures (e.g., -78 °C to 0 °C). This forms the key carbon-carbon bond.
- **Step 3: Deprotection and Cyclization.** The N-protecting group (e.g., Boc) is removed under acidic conditions. The resulting amino ketone can then spontaneously cyclize to form a cyclic imine intermediate.
- **Step 4: Reduction.** The intermediate imine is reduced to the corresponding pyrrolidine. A standard reducing agent for this transformation is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
- **Step 5: Hydrochloride Salt Formation.** The purified 2-(2-chlorophenyl)pyrrolidine free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric

acid in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) is added, causing the hydrochloride salt to precipitate.

- Step 6: Isolation and Purification. The precipitated solid is isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum to yield the final product. Purity is confirmed using the analytical methods described below.

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of **2-(2-Chlorophenyl)pyrrolidine hydrochloride**. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Technique	Purpose & Expected Results
¹ H NMR	Confirms the proton framework of the molecule. Expect characteristic signals for the aromatic protons (in the 7-8 ppm region), the pyrrolidine ring protons, and the proton on the chiral center adjacent to the phenyl ring.
¹³ C NMR	Determines the number and type of carbon atoms. The spectrum should show distinct signals for the two carbons of the chlorophenyl ring bearing the chlorine and the pyrrolidine substituent, four other aromatic carbons, and the four carbons of the pyrrolidine ring.[8]
Mass Spectrometry (MS)	Determines the molecular weight and fragmentation pattern. For the free base (C ₁₀ H ₁₂ ClN), the expected monoisotopic mass is approximately 181.07 Da.[9] Electron ionization (EI) would likely show a base peak corresponding to the immonium ion, a characteristic fragmentation for pyrrolidine derivatives.[8][10]
HPLC	Assesses purity by separating the main compound from any impurities or starting materials. A reversed-phase column with a mobile phase of acetonitrile/water with a modifier like TFA is a common setup.
FT-IR Spectroscopy	Identifies functional groups. Key absorbances would include N-H stretches (as an ammonium salt) in the 2400-2800 cm ⁻¹ region and C-H stretches for both aromatic and aliphatic parts. [11]

Applications in Research and Drug Development

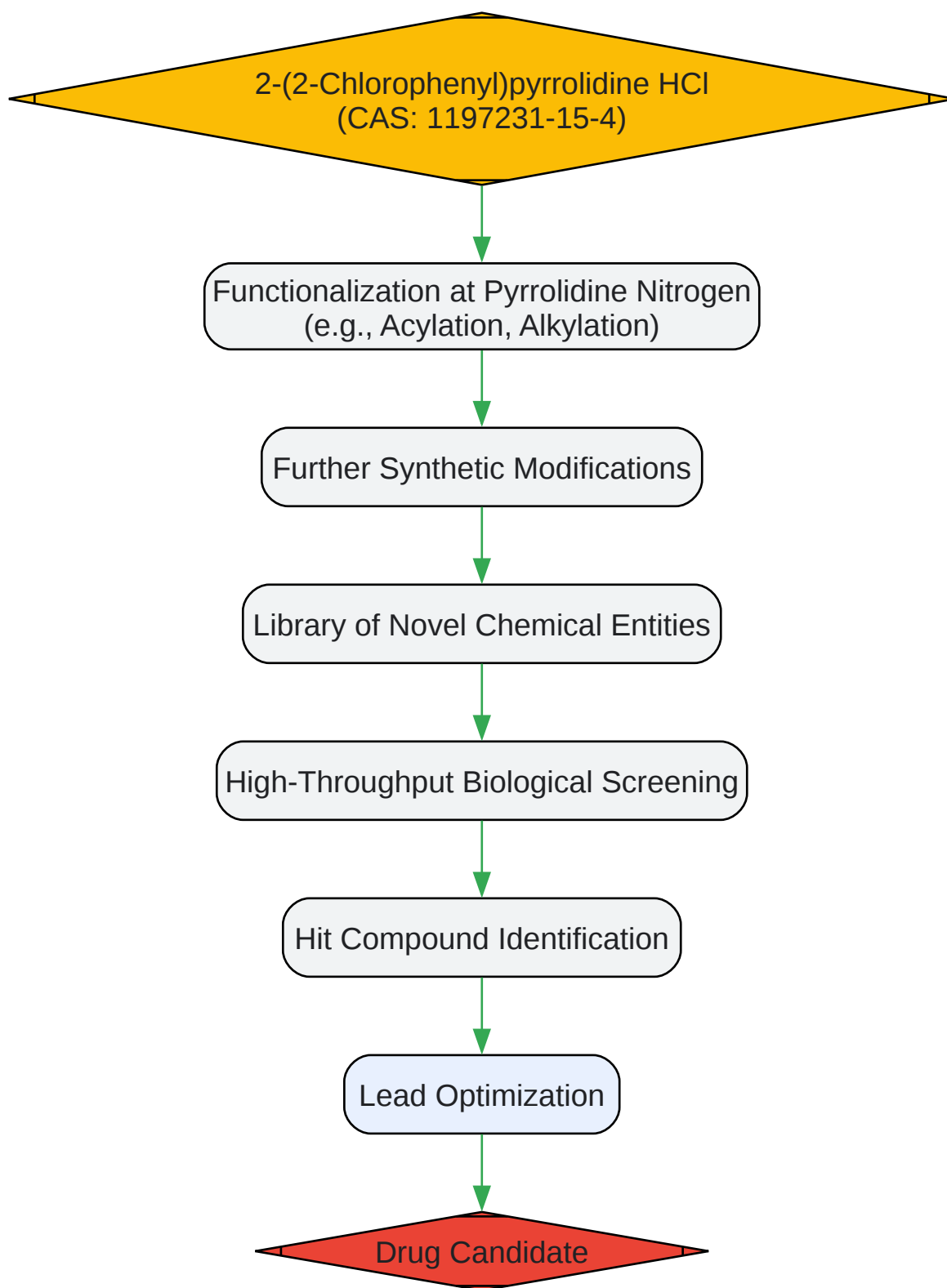
The primary value of **2-(2-Chlorophenyl)pyrrolidine hydrochloride** lies in its role as a sophisticated building block for the synthesis of high-value pharmaceutical candidates.[7]

Intermediate for CNS-Active Agents

The pyrrolidine scaffold is a well-established pharmacophore in drugs targeting the central nervous system. This compound serves as a key intermediate for molecules being investigated for neurological and psychiatric disorders.[12] Its structure can be modified to enhance binding affinity and selectivity for various receptors and transporters in the brain.[7]

Scaffold for Novel Bioactive Molecules

Medicinal chemists utilize this intermediate to explore new chemical space. The pyrrolidine nitrogen can be functionalized, and the overall structure can be incorporated into larger, more complex molecules. This process, known as scaffold hopping or library synthesis, is fundamental to modern drug discovery.[1]



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Caption: Role as a building block in a drug discovery workflow.

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical for laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for CAS 1197231-15-4 is not fully detailed in the search results, information for structurally similar compounds provides a strong basis for safe handling protocols.[\[13\]](#)[\[14\]](#)

Hazard Identification

Based on analogous compounds, **2-(2-Chlorophenyl)pyrrolidine hydrochloride** should be handled as a potentially hazardous substance with the following likely classifications:

- Acute Toxicity, Oral (Harmful): Harmful if swallowed.[\[13\]](#)[\[14\]](#)
- Skin Irritation: Causes skin irritation.[\[13\]](#)[\[14\]](#)
- Eye Irritation: Causes serious eye irritation.[\[13\]](#)[\[14\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[13\]](#)[\[14\]](#)

Recommended Handling Procedures

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[\[5\]](#)[\[15\]](#) Ensure eyewash stations and safety showers are readily accessible.[\[15\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[5\]](#)[\[13\]](#)
- Safe Handling Practices: Avoid contact with skin and eyes.[\[5\]](#) Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[13\]](#)

Storage and Disposal

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[\[5\]](#) It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen).[\[4\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

2-(2-Chlorophenyl)pyrrolidine hydrochloride (CAS: 1197231-15-4) is more than a chemical with a registration number; it is a strategic tool for innovation in pharmaceutical R&D. Its combination of a privileged pyrrolidine scaffold and a functionalized aromatic ring makes it a valuable intermediate for synthesizing novel compounds, particularly in the challenging therapeutic area of central nervous system disorders. A thorough understanding of its chemical properties, analytical profile, and safe handling requirements, as outlined in this guide, is essential for any scientist seeking to leverage its potential in the laboratory. As the demand for more effective and safer drugs continues to grow, the importance of such well-defined, versatile chemical building blocks will only increase.

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